molecular formula C15H21NO3 B13621425 [5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No.: B13621425
M. Wt: 263.33 g/mol
InChI Key: CTHBEQAEOSDWOT-UHFFFAOYSA-N
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Description

[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound characterized by its unique bicyclic structure and the presence of methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-Dimethoxyphenyl)-3-azabicyclo[311]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors One common route includes the formation of the bicyclic core through a Diels-Alder reaction, followed by functionalization of the phenyl ring with methoxy groups

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The scalability of the process is crucial for industrial applications, requiring careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the bicyclic core or the phenyl ring.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields a ketone or aldehyde, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, [5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of [5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    [5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: shares similarities with other bicyclic compounds, such as tropane alkaloids and certain synthetic analogs.

    Tropane Alkaloids: These natural products have a similar bicyclic structure and are known for their biological activity.

    Synthetic Analogs: Compounds designed to mimic the structure and activity of this compound can provide insights into its unique properties.

Uniqueness

The uniqueness of [5-(3,4-Dimethoxyphenyl)-3-azabicyclo[311]heptan-1-yl]methanol lies in its specific combination of functional groups and bicyclic structure

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

[5-(3,4-dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

InChI

InChI=1S/C15H21NO3/c1-18-12-4-3-11(5-13(12)19-2)15-6-14(7-15,10-17)8-16-9-15/h3-5,16-17H,6-10H2,1-2H3

InChI Key

CTHBEQAEOSDWOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C23CC(C2)(CNC3)CO)OC

Origin of Product

United States

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